

Determining the Solubility of 2-Phenylglycine-d5: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylglycine-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Phenylglycine-d5**, a deuterated derivative of 2-Phenylglycine. While specific quantitative solubility data for **2-Phenylglycine-d5** in common laboratory solvents is not readily available in published literature, this document outlines the standard methodologies for determining solubility and presents an illustrative framework for data presentation. Furthermore, it details a key biosynthetic pathway for the parent compound, L-phenylglycine, to provide broader context for researchers working with this class of molecules.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for **2-Phenylglycine-d5** have not been extensively reported. However, for the non-deuterated form, D-2-Phenylglycine, it is noted to be slightly soluble in heated water and sparingly soluble in aqueous acids[1]. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent[2]. Deuteration is generally not expected to dramatically alter the solubility profile compared to the parent compound, but empirical determination is crucial for accurate applications.

For research and development purposes, the following table provides a template for summarizing experimentally determined solubility data for **2-Phenylglycine-d5**.

Solvent	Chemical Formula	Polarity Index	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method
Water	H ₂ O	10.2	25	Data Not Available	Data Not Available	Shake-Flask/HPLC
Ethanol	C ₂ H ₅ OH	4.3	25	Data Not Available	Data Not Available	Shake-Flask/HPLC
Methanol	CH ₃ OH	5.1	25	Data Not Available	Data Not Available	Shake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	7.2	25	Data Not Available	Data Not Available	Shake-Flask/HPLC
N,N-Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	6.4	25	Data Not Available	Data Not Available	Shake-Flask/HPLC
Acetone	C ₃ H ₆ O	5.1	25	Data Not Available	Data Not Available	Shake-Flask/HPLC

Experimental Protocols for Solubility Determination

The determination of solubility for a compound like **2-Phenylglycine-d5** is a critical step in drug discovery and development. The most widely accepted and accurate method for determining thermodynamic (or equilibrium) solubility is the shake-flask method[3].

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

- **2-Phenylglycine-d5**
- Selected solvents (e.g., water, ethanol, DMSO) of high purity
- Vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance

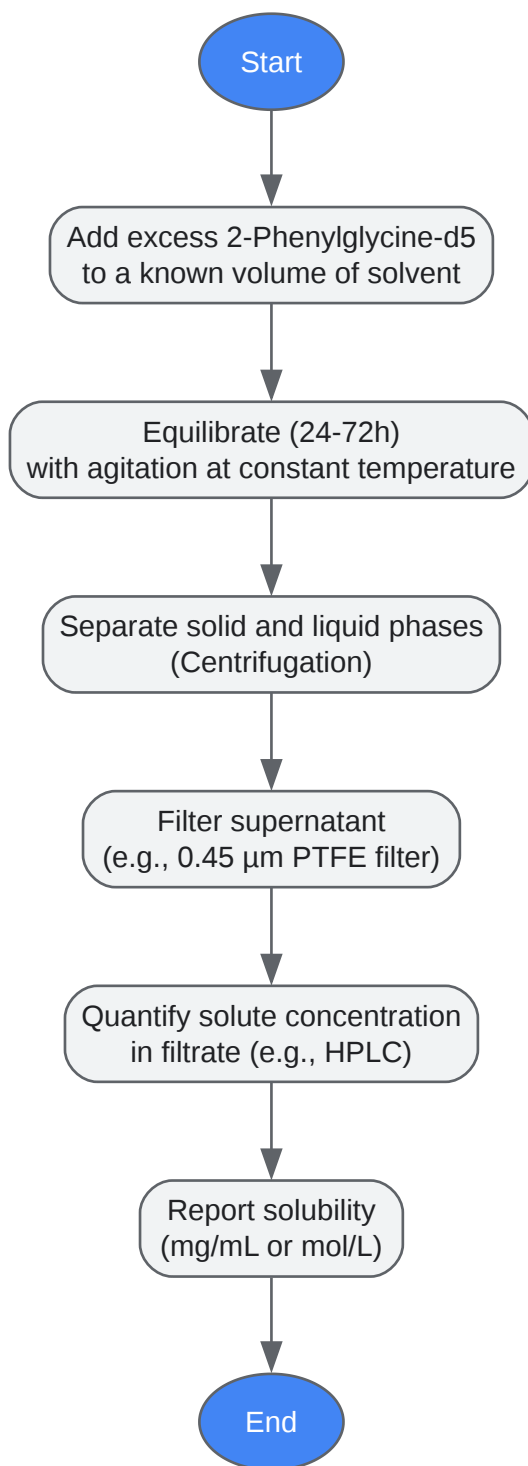
Procedure:

- Preparation: Add an excess amount of **2-Phenylglycine-d5** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
- Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Separation: After equilibration, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation[2].

- Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles[2].
- Quantification: The concentration of **2-Phenylglycine-d5** in the clear, saturated filtrate is determined using a validated analytical method, most commonly HPLC[2][4]. A calibration curve must be generated using standard solutions of **2-Phenylglycine-d5** of known concentrations to ensure accurate quantification[2].
- Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature[2].

The following diagram illustrates the general workflow for this experimental protocol.

Experimental Workflow: Shake-Flask Solubility Determination



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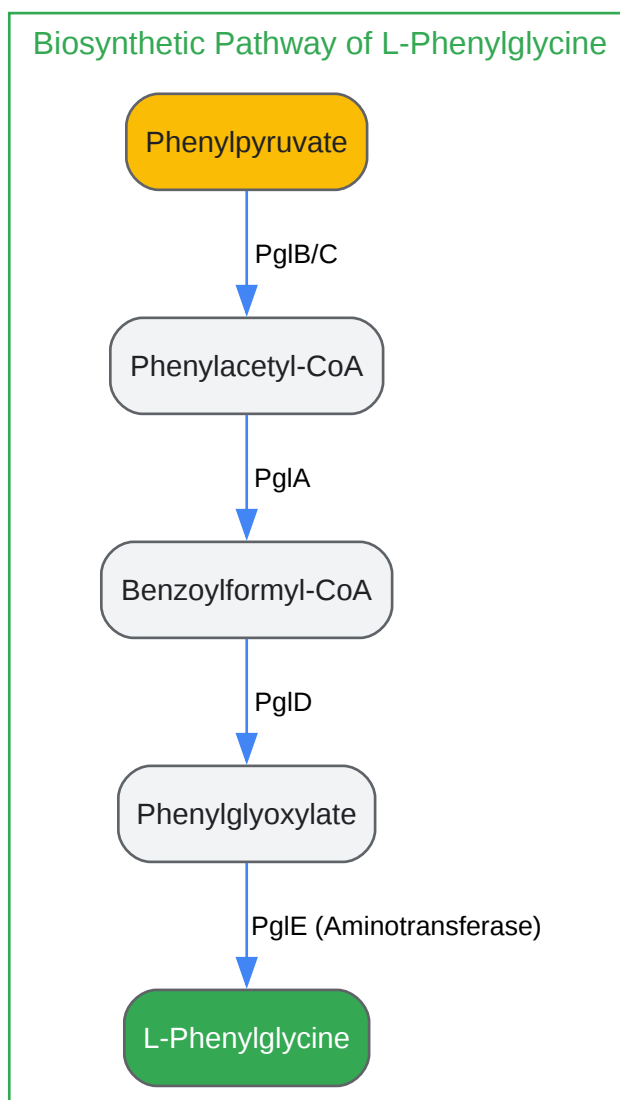
A generalized workflow for determining equilibrium solubility using the shake-flask method.

Biosynthesis of L-Phenylglycine

Understanding the biological origin of the parent compound can be valuable for researchers in metabolic engineering and natural product synthesis. L-phenylglycine is a non-proteinogenic amino acid found in various natural products[5]. One of the characterized biosynthetic pathways starts from phenylpyruvate, a derivative of the shikimate pathway[6].

The biosynthesis in organisms like *Streptomyces pristinaespiralis* involves a series of enzymatic steps to convert phenylpyruvate into L-phenylglycine[5][6][7]. This pathway is crucial for the production of certain antibiotics[7].

The following diagram outlines the key steps in this biosynthetic pathway.



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Key enzymatic steps in the biosynthesis of L-Phenylglycine from Phenylpyruvate.

This guide provides a foundational understanding for researchers working with **2-Phenylglycine-d5**. While specific solubility data requires experimental determination, the provided protocols offer a standardized approach to obtaining this critical information. The biosynthetic context of the parent compound further enriches the knowledge base for its application in various scientific domains.

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